REACTION_CXSMILES
|
N#N.[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:9][O:10][C:11]1[CH:12]=[C:13]([CH2:19][CH2:20][C:21](OC)=[O:22])[CH:14]=[CH:15][C:16]=1[O:17][CH3:18].[NH4+].[Cl-]>C1COCC1>[CH3:9][O:10][C:11]1[CH:12]=[C:13]([CH2:19][CH2:20][CH2:21][OH:22])[CH:14]=[CH:15][C:16]=1[O:17][CH3:18] |f:1.2.3.4.5.6,8.9|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
912 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
213 g
|
Type
|
reactant
|
Smiles
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COC=1C=C(C=CC1OC)CCC(=O)OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
104 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 5 1, 3-neck flask, fitted with a condenser, mechanical stirrer and septum inlet
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Type
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ADDITION
|
Details
|
the resulting solution was added dropwise over a period of 5 hours
|
Duration
|
5 h
|
Type
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TEMPERATURE
|
Details
|
to maintain gentle
|
Type
|
TEMPERATURE
|
Details
|
reflux under a continuous N2 atmosphere
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice/acetone bath
|
Type
|
STIRRING
|
Details
|
After stirring for several hours
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
the salts were washed with dry THF
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo to a light yellow oil
|
Type
|
FILTRATION
|
Details
|
The salts from the above filtration
|
Type
|
CUSTOM
|
Details
|
were air-dried for several days
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g | |
YIELD: CALCULATEDPERCENTYIELD | 13.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |